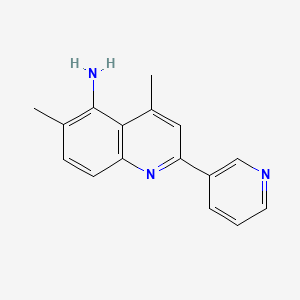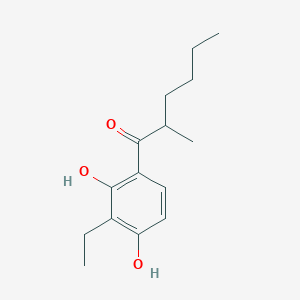
(2Z,6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol is a polyprenol compound characterized by its unique structure where all linkages of the isoprene units are cis, except for the two furthest from the hydroxy group which are trans . This compound plays a significant role in various biological processes and is a precursor in the biosynthesis of dolichol, which is essential for protein glycosylation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2Z,6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol can be synthesized through the enzymatic reaction involving ditrans,polycis-polyprenyl diphosphate synthase. This enzyme catalyzes the reaction between (2E,6E)-farnesyl diphosphate and isopentenyl diphosphate to form ditrans,polycis-polyprenyl diphosphate . The reaction conditions typically involve a pH range of 7.5 to 8.5 and temperatures between 30°C to 65°C .
Industrial Production Methods: Industrial production of ditrans,polycis-polyprenol involves the use of microbial fermentation processes. Yeast species such as Saccharomyces cerevisiae are commonly employed due to their ability to produce the necessary enzymes for the biosynthesis of polyprenols . The fermentation process is optimized to maximize the yield of the desired polyprenol.
Analyse Des Réactions Chimiques
Types of Reactions: (2Z,6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its reduction to ditrans,polycis-dolichol by the enzyme polyprenol reductase .
Common Reagents and Conditions: Common reagents used in the reactions involving ditrans,polycis-polyprenol include NADP+ for oxidation and NADPH for reduction . The reactions typically occur under mild conditions, with pH values ranging from 7 to 8 and temperatures around 30°C .
Major Products: The major products formed from the reactions of ditrans,polycis-polyprenol include ditrans,polycis-dolichol and various polyprenyl diphosphates .
Applications De Recherche Scientifique
(2Z,6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol has a wide range of scientific research applications. In chemistry, it is used as a precursor in the synthesis of dolichol, which is crucial for protein glycosylation . In biology, it plays a role in the biosynthesis of glycoproteins and glycolipids . In medicine, it is studied for its potential therapeutic applications in treating diseases related to protein glycosylation disorders . In industry, it is used in the production of natural rubber and other polyisoprenoid compounds .
Mécanisme D'action
The mechanism of action of ditrans,polycis-polyprenol involves its conversion to dolichol, which then participates in the glycosylation of proteins . The molecular targets include various enzymes involved in the glycosylation pathway, such as dolichyl-phosphate mannose synthase . The pathways involved include the dolichol biosynthesis pathway and the protein glycosylation pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to ditrans,polycis-polyprenol include dolichol, polyprenyl diphosphate, and geranylgeranyl diphosphate .
Uniqueness: What sets ditrans,polycis-polyprenol apart from these similar compounds is its unique structure with cis linkages except for the two trans linkages furthest from the hydroxy group . This structural uniqueness contributes to its specific role in the biosynthesis of dolichol and its involvement in protein glycosylation .
Propriétés
Formule moléculaire |
C25H42O |
|---|---|
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
(2Z,6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol |
InChI |
InChI=1S/C25H42O/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-26/h11,13,15,17,19,26H,7-10,12,14,16,18,20H2,1-6H3/b22-13+,23-15+,24-17-,25-19- |
Clé InChI |
YHTCXUSSQJMLQD-PSTDWBAXSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















